苯甲胺,N-丁基-2-氯-

描述

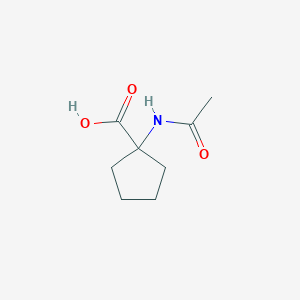

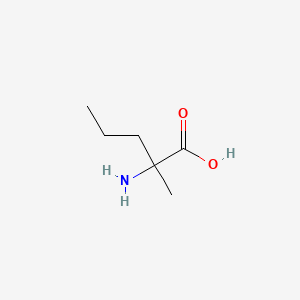

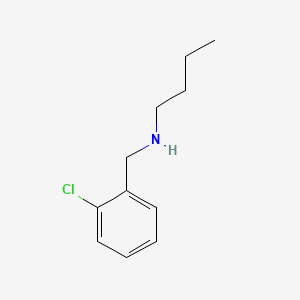

Benzenemethanamine, N-butyl-2-chloro- is a chemical compound with the molecular formula C11H16ClN . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, N-butyl-2-chloro- consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 197.71 g/mol.科学研究应用

Anti-Tubercular Agents

Field

Pharmaceutical Chemistry

Application

“N-(2-chlorobenzyl)butan-1-amine” is used in the design and synthesis of anti-tubercular agents .

Method of Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

N-Boc Protection of Amines

Field

Organic Chemistry

Application

“N-(2-chlorobenzyl)butan-1-amine” can be used in the N-Boc protection of amines .

Method of Application

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Results

The N-Boc protection was achieved under ultrasound irradiation and catalyst-free conditions .

Manufacture of Pesticides and Pharmaceuticals

Field

Industrial Chemistry

Application

“N-(2-chlorobenzyl)butan-1-amine” is used as an ingredient in the manufacture of pesticides and pharmaceuticals .

Method of Application

The specific methods of application in the manufacture of pesticides and pharmaceuticals are not detailed in the source .

Results

The outcomes of this application are the production of various pesticides and pharmaceuticals .

Synthesis of Perovskites

Field

Material Science

Application

“N-(2-chlorobenzyl)butan-1-amine” is used in the synthesis of perovskites, which are an important class of material for solar cell applications .

Method of Application

The compound is used to tune colloidal perovskite nanoplatelet structures for desired absorption/emission energy and device performance .

Results

The outcomes of this application are the production of perovskites with optimized band gap, carrier diffusion length, and power conversion efficiency for use in solar cells .

Base in Organic Reactions

Application

“N-(2-chlorobenzyl)butan-1-amine” can be used as a base in various organic reactions .

Method of Application

The specific methods of application in organic reactions are not detailed in the source .

Results

The outcomes of this application are the successful completion of various organic reactions .

Synthesis of Organic Compounds

Application

“N-(2-chlorobenzyl)butan-1-amine” is used in the synthesis of various organic compounds .

Method of Application

The compound is produced by the reaction of ammonia and alcohols over alumina .

Results

The outcomes of this application are the successful synthesis of various organic compounds .

Perovskite LEDs and Solar Cells

Application

“N-(2-chlorobenzyl)butan-1-amine” is used to tune colloidal perovskite nanoplatelet structures for desired absorption/emission energy and device performance for perovskite LEDs and Solar cells .

Method of Application

The compound is used in the synthesis of mixed cation or anion perovskites needed for the optimization of the band gap, carrier diffusion length and power conversion efficiency of perovskites based solar cells .

Results

The outcomes of this application are the production of perovskite LEDs and Solar cells with optimized performance .

安全和危害

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUFOKKVOOXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167257 | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, N-butyl-2-chloro- | |

CAS RN |

16183-39-4 | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)